Benzoic acid, 3-[3-(2-fluorophenyl)-2,4-dioxo-1-imidazolidinyl]-
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Overview
Description
3-(3-(2-Fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a fluorophenyl group, an imidazolidinone ring, and a benzoic acid moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-Fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the imidazolidinone ring through cyclization reactions, followed by the introduction of the fluorophenyl group via electrophilic aromatic substitution. The final step involves the attachment of the benzoic acid moiety through esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-(2-Fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidazolidinone ring to its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(3-(2-Fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-(2-Fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The fluorophenyl group and imidazolidinone ring play crucial roles in binding to enzymes or receptors, modulating their activity. The benzoic acid moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid: Shares a similar fluorophenyl and benzoic acid structure but differs in the heterocyclic ring.
Ataluren: Known for its use in treating Duchenne muscular dystrophy, it has a similar fluorophenyl group but a different overall structure.
Uniqueness
3-(3-(2-Fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 3-[3-(2-fluorophenyl)-2,4-dioxo-1-imidazolidinyl] , specifically, has shown promise in various pharmacological applications. This article delves into its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C16H13FN2O3
- Molecular Weight : 300.289 g/mol
- CAS Number : [Not specified in the search results]
The compound features a benzoic acid moiety linked to a 2-fluorophenyl group and an imidazolidinyl ring with dioxo substituents, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anti-inflammatory Activity :
-
Antimicrobial Properties :
- Benzoic acid derivatives are known for their antimicrobial activity against a range of pathogens, making them potential candidates for developing new antimicrobial agents.
-
Antioxidant Activity :
- Some studies suggest that benzoic acid derivatives exhibit antioxidant properties, which can mitigate oxidative stress in biological systems.
Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of a benzoic acid derivative in LPS-induced inflammation in rats. The administration of the compound resulted in:
- Reduction of Inflammatory Markers : Significant decreases in TNF-α (5.70±1.04 × 10³ pg/mL) and IL-1β (2.32±0.28 × 10³ pg/mL) were observed (p<0.001).
- Histopathological Improvements : The compound mitigated lung injury severity compared to control groups .
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of various benzoic acid derivatives against common bacterial strains:
- Results : The compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
Activity Type | Mechanism of Action | Observed Effects |
---|---|---|
Anti-inflammatory | COX-2 inhibition | Reduced levels of TNF-α and IL-1β |
Antimicrobial | Disruption of bacterial cell membranes | Inhibition zones against S. aureus and E. coli |
Antioxidant | Scavenging free radicals | Decreased oxidative stress markers |
Properties
CAS No. |
651748-51-5 |
---|---|
Molecular Formula |
C16H11FN2O4 |
Molecular Weight |
314.27 g/mol |
IUPAC Name |
3-[3-(2-fluorophenyl)-2,4-dioxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C16H11FN2O4/c17-12-6-1-2-7-13(12)19-14(20)9-18(16(19)23)11-5-3-4-10(8-11)15(21)22/h1-8H,9H2,(H,21,22) |
InChI Key |
MLGNMYUAOYUTDV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3F |
Origin of Product |
United States |
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